molecular formula C25H30N4O3 B2715925 3-(4-methoxyphenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)propanamide CAS No. 1448134-06-2

3-(4-methoxyphenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)propanamide

Cat. No. B2715925
CAS RN: 1448134-06-2
M. Wt: 434.54
InChI Key: PXKAPWMBQGHIFG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)propanamide is a useful research compound. Its molecular formula is C25H30N4O3 and its molecular weight is 434.54. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the chemical compound , have shown promising results in antioxidant and anticancer activities. Novel derivatives bearing various functional groups were synthesized and evaluated for their biological activities. Some of these derivatives exhibited antioxidant activity superior to that of ascorbic acid and demonstrated cytotoxic effects against glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).

Anti-inflammatory and Analgesic Properties

A study on (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, which share a resemblance to the methoxyphenyl component of the compound, explored their use as non-ulcerogenic anti-inflammatory and analgesic agents. These compounds, synthesized from naproxen derivatives, exhibited significant analgesic and anti-inflammatory effects without causing gastric lesions, suggesting a potential for developing safer anti-inflammatory drugs (Berk et al., 2009).

Antiviral and Antimicrobial Effects

Another study focusing on the synthesis and evaluation of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives, which share a structural motif with the query compound, demonstrated promising antiviral activity against the H5N1 virus. Some of these derivatives were notably effective, pointing towards the potential for the development of new antiviral agents (Flefel et al., 2014).

Neuroprotective Potential

A study on 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (a compound structurally related to the one ) and its analogs investigated their neurotoxic potential, as they may cause Parkinsonism-like symptoms. The research aimed to identify safer alternatives for the synthesis of potential analgesic drugs, avoiding neurotoxic intermediates. This research underscores the importance of structural modification to mitigate neurotoxic risks while retaining therapeutic benefits (Zimmerman et al., 1986).

Antioxidant Activities

Compounds isolated from the endophytic fungus Botryosphaeria dothidea, including derivatives featuring the methoxyphenyl group, were evaluated for their antimicrobial, antioxidant, and cytotoxic activities. This research highlights the potential of natural and synthetic compounds with the methoxyphenyl motif to serve as potent antioxidants and antimicrobials, as well as their cytotoxicity against cancer cell lines, showcasing their versatility in pharmaceutical applications (Xiao et al., 2014).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-32-20-11-8-19(9-12-20)10-13-24(30)26-18-23-21-6-2-3-7-22(21)25(31)29(27-23)17-16-28-14-4-5-15-28/h2-3,6-9,11-12H,4-5,10,13-18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKAPWMBQGHIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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